Prolil-Glutamina

Descripción general

Descripción

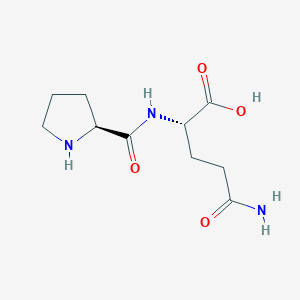

Prolyl-Glutamine is a dipeptide composed of the amino acids proline and glutamine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Aplicaciones Científicas De Investigación

Prolyl-Glutamine has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in cell signaling and metabolism.

Medicine: Explored for its potential therapeutic effects in conditions involving protein metabolism.

Industry: Utilized in the production of peptide-based products and as a substrate in enzymatic reactions

Mecanismo De Acción

Target of Action

Prolyl-Glutamine, a dipeptide composed of proline and glutamine, primarily targets the glutamine metabolic pathway . This pathway plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine is a non-essential amino acid that plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Mode of Action

Prolyl-Glutamine interacts with its targets by participating in various biochemical pathways. It has been found to inhibit hydroxylation of specific proline residue in the oxygen-dependent degradation (ODD) domain of HIF-1α, thus preventing targeting of HIF-1α for ubiquitination and proteasomal degradation . This interaction results in changes in protein stability and protein-protein interactions .

Biochemical Pathways

Prolyl-Glutamine affects several biochemical pathways. It is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . It also plays a role in redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate ROS, synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that glutamine, one of the components of prolyl-glutamine, is an important fuel in cells and tissues, and a high rate of glutamine uptake is characteristic of rapidly dividing cells such as enterocytes, fibroblasts, and lymphocytes

Result of Action

The molecular and cellular effects of Prolyl-Glutamine’s action are diverse. It plays a role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate ROS, synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling . It also affects protein stability and protein-protein interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prolyl-Glutamine. For instance, the presence of dietary gluten can trigger coeliac disease, a chronic autoimmune enteropathy that affects individuals with genetic and environmental sensitization . In this context, Prolyl-Glutamine may play a role in the digestion of gluten and the subsequent immune response . Additionally, glutamine metabolism in plants has been found to play important roles in seed germination, root architecture, pollen germination and pollen tube growth, senescence, wound response, pathogen resistance, and adaptation to environmental stress .

Análisis Bioquímico

Biochemical Properties

Prolyl-Glutamine plays a role in various biochemical reactions. It is closely linked to the action of enzymes such as glutaminase (GLS), which converts glutamine to glutamate through a deamination reaction . Additionally, it interacts with other biomolecules like proteins and enzymes involved in the glutamine metabolic pathway .

Cellular Effects

Prolyl-Glutamine influences various types of cells and cellular processes. It plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Molecular Mechanism

At the molecular level, Prolyl-Glutamine exerts its effects through various mechanisms. For instance, it is involved in the activation of cell signaling pathways . Furthermore, it participates in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prolyl-Glutamine change over time. It has been observed that the cleavage of Prolyl-Glutamine only occurred immediately downstream of specific proline residues

Metabolic Pathways

Prolyl-Glutamine is involved in the glutamine metabolic pathway . This pathway plays a crucial role in cell metabolism, including the assembly of important cellular building blocks, such as nucleotides and amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Prolyl-Glutamine can be synthesized through peptide bond formation between proline and glutamine. This typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base (e.g., N-methylmorpholine) to activate the carboxyl group of one amino acid, allowing it to react with the amino group of the other amino acid.

Industrial Production Methods: Industrial production of Prolyl-Glutamine may involve enzymatic synthesis using specific proteases that catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the amino acids involved.

Análisis De Reacciones Químicas

Types of Reactions: Prolyl-Glutamine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between proline and glutamine can be hydrolyzed by proteases, resulting in the formation of free proline and glutamine.

Oxidation: The amino acids in Prolyl-Glutamine can undergo oxidation reactions, particularly at the side chains of proline and glutamine.

Substitution: The amino groups in Prolyl-Glutamine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Hydrolysis: Free proline and glutamine.

Oxidation: Oxidized derivatives of proline and glutamine.

Substitution: Substituted derivatives of Prolyl-Glutamine.

Comparación Con Compuestos Similares

Prolyl-Hydroxyproline: Another dipeptide involving proline, known for its role in collagen stability.

Glutamyl-Glutamine: A dipeptide involving glutamine, studied for its role in nitrogen metabolism.

Uniqueness of Prolyl-Glutamine: Prolyl-Glutamine is unique due to its specific combination of proline and glutamine, which allows it to participate in distinct metabolic pathways and exhibit unique physiological effects. Its role as an intermediate in protein catabolism and its potential signaling functions distinguish it from other similar dipeptides .

Propiedades

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAQGFGGJSLLHE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428578 | |

| Record name | Prolyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-08-1 | |

| Record name | L-Prolyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18668-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of the prolyl-glutamine sequence found within the Val-Val-Pro-Gln peptide?

A1: The sequence Val-Val-Pro-Gln is highly conserved in elastin, a protein crucial for the elasticity of tissues like skin and lungs []. While this specific study focuses on the entire tetrapeptide, the presence of prolyl-glutamine within this sequence suggests it might play a role in the peptide's observed effects. The study demonstrates that Val-Val-Pro-Gln can stimulate the proliferation of normal human dermal fibroblasts, indicating a potential role in matrix metabolism and tissue remodeling []. This suggests that the prolyl-glutamine motif could be a key component in the peptide's bioactivity, though further research focusing specifically on this dipeptide is needed to confirm its individual contribution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)